molecular formula C13H16BrFO3 B7993205 Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate

Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate

Cat. No.: B7993205
M. Wt: 319.17 g/mol
InChI Key: VCGUFTKUBHCGMM-UHFFFAOYSA-N
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Description

Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate is an organic compound with the molecular formula C₁₃H₁₆BrFO₃. It is a member of the ester family, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an alkyl or aryl group. This compound is notable for its unique combination of bromine and fluorine atoms attached to the phenoxy group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 2-bromo-5-fluorophenol.

    Esterification: The phenol is then reacted with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy pentanoates.

    Oxidation: Formation of 5-(2-bromo-5-fluoro-phenoxy)pentanoic acid.

    Reduction: Formation of 5-(2-bromo-5-fluoro-phenoxy)pentanol.

Scientific Research Applications

Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis to release the active phenoxy pentanoic acid, which may interact with cellular enzymes and receptors.

Comparison with Similar Compounds

Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate can be compared with other similar compounds such as:

    Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-(2-bromo-4-fluoro-phenoxy)pentanoate: Similar structure but with the fluorine atom in a different position.

    Ethyl 5-(2-bromo-5-methyl-phenoxy)pentanoate: Similar structure but with a methyl group instead of fluorine.

Properties

IUPAC Name

ethyl 5-(2-bromo-5-fluorophenoxy)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFO3/c1-2-17-13(16)5-3-4-8-18-12-9-10(15)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGUFTKUBHCGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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